molecular formula C9H16O3 B14643299 Hexyl pyruvate CAS No. 53939-79-0

Hexyl pyruvate

Cat. No.: B14643299
CAS No.: 53939-79-0
M. Wt: 172.22 g/mol
InChI Key: HMSXMTIZDANRFV-UHFFFAOYSA-N
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Description

Hexyl pyruvate, chemically known as (Z)-3-hexen-1-yl pyruvate (CAS# 68133-76-6), is an ester derivative of pyruvic acid (2-oxopropanoic acid) with a (Z)-3-hexenol moiety. Its molecular formula is C₉H₁₄O₃, and it has a molecular weight of 170.21 g/mol . This compound is primarily synthetically produced, though minor natural occurrences are noted in specialized chemical sources like Bedoukian Research . This compound is utilized in organic synthesis, particularly in cyclization reactions, due to the reactivity of its α-keto ester group. For example, hexyl pyruvateamide has been employed to form zinc(II) isoporphyrin under specific conditions, demonstrating its utility in coordination chemistry .

Properties

CAS No.

53939-79-0

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

hexyl 2-oxopropanoate

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h3-7H2,1-2H3

InChI Key

HMSXMTIZDANRFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl pyruvate can be synthesized through the esterification of pyruvic acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

Pyruvic Acid+HexanolHexyl Pyruvate+Water\text{Pyruvic Acid} + \text{Hexanol} \rightarrow \text{this compound} + \text{Water} Pyruvic Acid+Hexanol→Hexyl Pyruvate+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Hexyl pyruvate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexyl pyruvate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl pyruvate involves its interaction with various molecular targets and pathways. As an ester of pyruvic acid, it can participate in metabolic processes, including glycolysis and the tricarboxylic acid (TCA) cycle. This compound may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS), similar to other pyruvate derivatives .

Comparison with Similar Compounds

Solubility and Partitioning

  • This compound: Limited solubility data available, but its longer hexenyl chain suggests higher lipophilicity (logP) compared to methyl pyruvate (logP = -0.159) .
  • Methyl pyruvate : Slightly soluble in water (7.568 × 10⁵ mg/L at 25°C) and alcohol .
  • Hexyl acetate : Hydrophobic; used in fragrances due to volatility (boiling point ~169°C) .

Volatility and Odor Profile

  • Hexyl benzoate : Exhibits a woody-green, piney odor .
  • Hexyl acetate : Fruity aroma; a major volatile in apples .

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